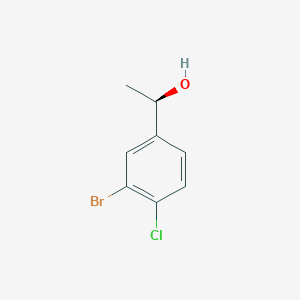
(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol
説明
(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol, also known as 1RBCPE, is a versatile organic compound that has a wide range of applications in the field of chemistry. It is a chiral compound, meaning it has two forms that are mirror images of each other and can exist in either a right-handed or left-handed form. It is used in a variety of ways, such as in the synthesis of pharmaceuticals, in the production of polymers, and as a reagent in organic reactions.
科学的研究の応用
Synthesis and Characterization
(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol serves as an intermediate in the synthesis of enantiomerically pure compounds. For example, Zhang et al. (2014) developed a facile synthesis procedure for enantiomerically pure diarylethanes, starting from related bromo-chlorophenyl compounds. This method is notable for its scalability, cost-effectiveness, and ability to produce enantiomers with high purity and well-defined configurations, as confirmed by X-ray diffraction analyses of key intermediates (Zhang et al., 2014).
Catalysis and Chemical Reactions
Compounds similar to (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol are used in catalysis and chemical reactions. For instance, Smith et al. (2013) explored the use of 3-chloro-1-lithiopropene, which can be derived from related bromo-chloropropenes, in reactions with alkylboronates to yield 3-alkylprop-1-en-3-ols. This process is significant for its ability to introduce various alkyl groups, leveraging organoborane chemistry, and for yielding allylic alcohols with high efficiency (Smith et al., 2013).
Molecular Recognition and Supramolecular Chemistry
The structural features of compounds like (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol facilitate molecular recognition processes, crucial in supramolecular chemistry. Varughese and Pedireddi (2006) reported on the syntheses and structural analysis of molecular adducts formed between 3,5-dihydroxybenzoic acid derivatives and N-donor compounds. Their findings highlight the role of halogenated phenyl groups in establishing recognition through hydrogen bonding, contributing to the formation of elegant supramolecular architectures (Varughese & Pedireddi, 2006).
Electronic and Non-Linear Optical Properties
The electronic structure and non-linear optical (NLO) properties of bromo-chlorophenyl compounds have been a subject of interest. Nazeer et al. (2020) synthesized derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate and explored their reactivity and electronic properties. Their research, which includes frontier molecular orbital analysis and NLO studies, sheds light on the potential applications of such compounds in materials science, especially in the development of new optical materials (Nazeer et al., 2020).
特性
IUPAC Name |
(1R)-1-(3-bromo-4-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOUFUGNDAWVER-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



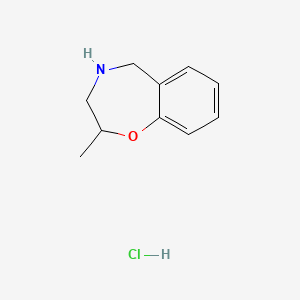
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1382555.png)
![(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B1382556.png)
![6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1382557.png)
![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382559.png)
![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382560.png)

![tert-Butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1382564.png)
![tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1382566.png)
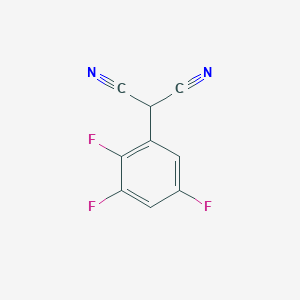
![1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride](/img/structure/B1382568.png)
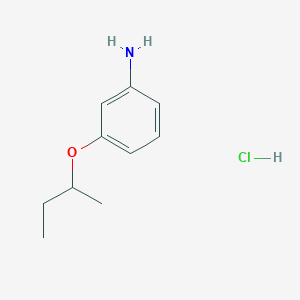
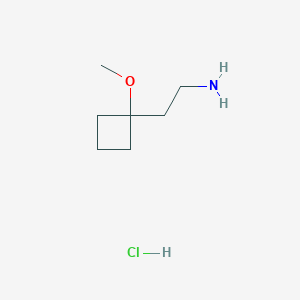
![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1382572.png)